![molecular formula C17H20N2O4S B2999355 4-(isopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide CAS No. 946247-28-5](/img/structure/B2999355.png)

4-(isopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

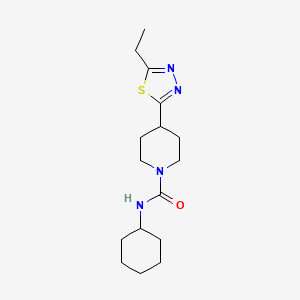

4-(isopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Applications De Recherche Scientifique

Heterocyclic Synthesis and Reactivity

Research on compounds similar to "4-(isopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide" often involves their synthesis and reactivity towards forming heterocyclic structures. For example, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized by coupling with diazo compounds to yield various derivatives including pyrazole, isoxazole, and pyrimidine derivatives, showcasing the versatility of such structures in organic synthesis (Mohareb et al., 2004).

Catalysis and Chemical Transformations

Studies have shown that compounds with isoxazole rings can undergo catalyzed cycloaddition reactions, offering pathways to synthesize complex molecules. For instance, benzo[d]isoxazoles acted as nucleophiles in gold-catalyzed cycloaddition reactions with ynamides, providing access to polysubstituted oxazines and oxazepines, demonstrating their potential in synthetic organic chemistry (Xu et al., 2018).

Coordination Chemistry and Material Science

In material science, the structural versatility of isoxazole-based compounds extends to coordination chemistry. For example, tetrazole-yl acylamide tectons bearing isoxazole substituents were used to synthesize crystalline coordination networks with cadmium dichloride, leading to structures with significant second harmonic generation (SHG) efficiencies. This highlights the potential of these compounds in designing materials with desirable optical properties (Liao et al., 2013).

Pharmacological Research

While excluding direct information on drug use and side effects, it's notable that structural analogs of "this compound" have been investigated for their potential pharmacological applications. For instance, sulfonamide derivatives containing isoxazole rings were synthesized and showed potent inhibitory activity against certain isoforms of carbonic anhydrase, a target for various therapeutic areas (Altuğ et al., 2017).

Propriétés

IUPAC Name |

4-propan-2-ylsulfonyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-11(2)24(21,22)13-9-7-12(8-10-13)16(20)18-17-14-5-3-4-6-15(14)19-23-17/h7-11H,3-6H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPXODTZVUUPAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CCCCC3=NO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline](/img/structure/B2999273.png)

![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid](/img/structure/B2999274.png)

![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2999280.png)

![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2999286.png)

![2-(3,4-dimethoxyphenyl)-5-(3-fluoro-4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2999292.png)

![4-fluoro-N-[(4-methoxyphenyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2999295.png)